6-Ethyl-3-fluoro-4H-quinolizin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-3-fluoro-4H-quinolizin-4-one is a heterocyclic compound that belongs to the quinolizinone family.
Vorbereitungsmethoden
The synthesis of 6-Ethyl-3-fluoro-4H-quinolizin-4-one can be achieved through a tandem Horner–Wadsworth–Emmons olefination/cyclisation method. This method allows for the facile access to substituted 4H-quinolizin-4-ones encoded with a range of functional groups . The reaction conditions typically involve the use of phosphonate reagents and aldehydes under basic conditions, followed by cyclisation to form the quinolizinone core.
Analyse Chemischer Reaktionen
6-Ethyl-3-fluoro-4H-quinolizin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolizinone derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are functionalized quinolizinone derivatives with potential biological activity .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-3-fluoro-4H-quinolizin-4-one has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activity.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 6-Ethyl-3-fluoro-4H-quinolizin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
6-Ethyl-3-fluoro-4H-quinolizin-4-one can be compared with other similar compounds, such as:
4H-Quinolizin-4-one: The parent compound without the ethyl and fluoro substituents.
6-Ethyl-4H-quinolizin-4-one: A similar compound without the fluoro substituent.
3-Fluoro-4H-quinolizin-4-one: A similar compound without the ethyl substituent.
The uniqueness of this compound lies in its combined ethyl and fluoro substituents, which confer distinct physicochemical properties and biological activities compared to its analogs .
Eigenschaften
CAS-Nummer |
64194-06-5 |
---|---|
Molekularformel |
C11H10FNO |
Molekulargewicht |
191.20 g/mol |
IUPAC-Name |
6-ethyl-3-fluoroquinolizin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-2-8-4-3-5-9-6-7-10(12)11(14)13(8)9/h3-7H,2H2,1H3 |
InChI-Schlüssel |
RDJFEMPONPZQEN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=CC=C(C(=O)N21)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.